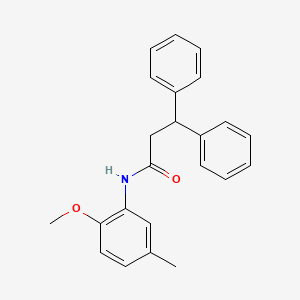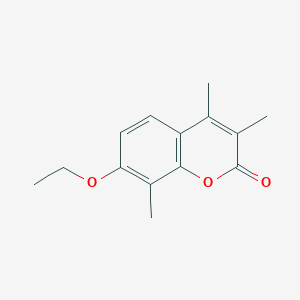![molecular formula C14H12Cl2N2O B5801590 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG, a German pharmaceutical company. Since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of BAY 11-7082 involves the inhibition of the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. NF-κB is involved in the expression of several genes that are involved in inflammation, cell proliferation, and cell survival. By inhibiting the activity of NF-κB, BAY 11-7082 can reduce inflammation, induce apoptosis, and inhibit cell proliferation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of NF-κB, which is involved in the expression of several pro-inflammatory genes. BAY 11-7082 can induce apoptosis by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. BAY 11-7082 can also inhibit cell proliferation by blocking the cell cycle at various stages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and can be used at low concentrations. BAY 11-7082 has been extensively studied and its mechanism of action is well understood. However, BAY 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can inhibit the activity of other transcription factors in addition to NF-κB.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that have fewer side effects. Additionally, the use of BAY 11-7082 in combination with other drugs for the treatment of cancer and viral infections should be explored. Finally, the development of new synthetic methods for the synthesis of BAY 11-7082 should be investigated to improve its yield and purity.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-pyridinyl)ethanol to produce the intermediate compound 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide. This intermediate is then subjected to a series of chemical reactions, including reduction, cyclization, and deprotection, to yield the final product, BAY 11-7082. The synthesis of BAY 11-7082 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. BAY 11-7082 has also been found to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B.
Propiedades
IUPAC Name |
2,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-1-2-12(13(16)9-11)14(19)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRTVMBINOQHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(pyridin-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)


![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)